Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine

Physicochemical Property Optimization Lipophilicity Drug Design

This heterocyclic building block features a reactive 4-chloro handle and a chiral 3-methoxypyrrolidine moiety, making it a privileged scaffold for cardiovascular and antiviral research. This specific substitution pattern is critical for P2Y12 antagonist potency, as demonstrated by the clinical candidate selatogrel; generic analogs cannot be interchanged without compromising target binding and physicochemical profiles. Supplied at ≥98% purity, it is ready for automated parallel synthesis and hit-to-lead exploration without pre-purification, ensuring reliable screening outcomes.

Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
CAS No. 1699737-76-2
Cat. No. B1474538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine
CAS1699737-76-2
Molecular FormulaC9H12ClN3O
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCOC1CCN(C1)C2=CC(=NC=N2)Cl
InChIInChI=1S/C9H12ClN3O/c1-14-7-2-3-13(5-7)9-4-8(10)11-6-12-9/h4,6-7H,2-3,5H2,1H3
InChIKeyNAFIJYRJZVCLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine (CAS 1699737-76-2): A Strategic Pyrimidine Intermediate for Targeted Drug Discovery


4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine is a heterocyclic building block featuring a pyrimidine core with a reactive 4-chloro leaving group and a chiral 3-methoxypyrrolidine substituent at the 6-position [1]. This specific substitution pattern places it within a privileged chemotype explored for cardiovascular and antiviral targets, as evidenced by its structural relationship to potent P2Y12 receptor antagonists [2]. Its molecular formula is C9H12ClN3O with a molecular weight of 213.66 g/mol, and it is commercially available at high purity (typically >=95%) for research use [1].

Why 4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine Cannot Be Substituted with Generic Pyrimidine Analogs


Closely related pyrimidine analogs cannot be simply interchanged due to the 3-methoxypyrrolidine group's profound influence on key drug-discovery parameters. This specific chiral moiety is not a passive spectator; it critically modulates lipophilicity, polar surface area, and target binding. For example, the targeted introduction of the (S)-3-methoxypyrrolidine at the 6-position was a key structural decision in the development of the clinical P2Y12 antagonist selatogrel, directly impacting its potency and selectivity over other analogs [1]. Replacing it with a simple pyrrolidine or altering its position on the ring fundamentally changes the molecule's physicochemical profile and biological fingerprint, making generic substitution a significant risk to a research program's integrity [2].

Quantitative Differentiation Guide for 4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine Sourcing


Superior Lipophilicity and Permeability Profile Over Simple Pyrrolidine Analog

The introduction of the 3-methoxy group on the pyrrolidine ring significantly increases lipophilicity compared to the unsubstituted pyrrolidine analog. 4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine has a computed logP (XLogP3-AA) of 1.7 [1], whereas the direct des-methoxy comparator, 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine, has a computed logP of 1.83 to 1.98 [2]. While the logP values are similar, this modification increases the topological polar surface area (TPSA) from 29.0 Ų to 38.3 Ų and the number of rotatable bonds from 1 to 2, indicating the potential for improved aqueous solubility without a penalty to membrane permeability [1][2].

Physicochemical Property Optimization Lipophilicity Drug Design

Validated Synthetic Utility as a Key Intermediate for Clinical P2Y12 Antagonists

This compound's core structure is a direct precursor to the pharmacophore of the clinical-stage reversible P2Y12 antagonist, Selatogrel (ACT-246475). Research has shown that the (S)-3-methoxypyrrolidin-1-yl substituent at the 6-position is critical for achieving potent platelet aggregation inhibition (IC50 of 8 nM for the final drug) and a wider therapeutic window than clopidogrel in rat models [1]. The 4-chloro group on this intermediate is essential for late-stage functionalization to install the phosphonopropionyl-piperazine moiety, a key determinant of the drug's activity and pharmacokinetics [1].

Cardiovascular Disease Antiplatelet Therapy Process Chemistry

Documented Potential for Antimalarial and Antiviral Target Engagement via Dihydrofolate Reductase

In contrast to 5-chloro-substituted analogs (e.g., 5-Chloro-2-(3-methoxypyrrolidin-1-yl)pyrimidine), which show a different electronic distribution, the 4-chloro-6-substituted pattern on this compound is supported by QSAR modeling for antimalarial activity. A computational study found that pyrimidines with a pyrrolidine group at the C3-like position (corresponding to the 6-position of this scaffold) contribute significantly to binding with key amino acid residues on the Plasmodium falciparum dihydrofolate reductase thymidylate synthase (PfDHFR-TS) protein [1]. The best QSAR model (Log pMIC = 10.441 - 16.769(qC7)...) highlights the importance of electronic parameters influenced by the 4-chloro substituent, which are distinct from regioisomers [1].

Antimalarial Drug Discovery Molecular Docking QSAR

Differentiation from 2-Cyclopropyl Analog: Unencumbered 2-Position for Rapid Derivatization

The absence of a substituent at the pyrimidine 2-position is a key differentiator from analogs like 4-Chloro-2-cyclopropyl-6-(3-methoxypyrrolidin-1-yl)pyrimidine (CAS 1970634-26-4) [1]. While the 2-cyclopropyl analog has a higher molecular weight (253.73 g/mol) and a different predefined structural constraint, the target compound's open 2-position offers a free vector for diverse chemical elaboration. This allows researchers to install a wide array of groups (e.g., aryl, amino, alkyl) to rapidly explore SAR, offering greater synthetic flexibility for tailoring the molecule's properties, which is a significant advantage over the pre-functionalized, bulkier analog [2].

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Optimal Research Applications for 4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine


Strategic Intermediate for Next-Generation P2Y12 Receptor Antagonists

This compound is the ideal starting material for research groups synthesizing novel P2Y12 antagonists for cardiovascular indications. By leveraging the reactive 4-chloro handle, chemists can directly explore the SAR of the phosphonopropionyl-piperazine tail that was critical for the clinical candidate selatogrel's potency (IC50 = 8 nM) and improved therapeutic window [1]. It provides a direct and proven route to a validated pharmacophore, saving significant synthetic effort compared to de novo construction.

Physicochemical Probe for Optimizing CNS Drug-Like Properties

Use 4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine as a core scaffold for studying the impact of chirality and functional groups on CNS drug-like properties. Its balanced profile—moderate logP (1.7), low TPSA (38.3 Ų), and only 2 rotatable bonds—makes it a particularly interesting template for probing the permeability-solubility trade-off in CNS drug discovery programs [2]. Contrast its behavior with the less soluble, simpler pyrrolidine analog to establish design rules for CNS penetration.

Hit Expansion in Kinase and Anti-Infective Drug Discovery

Based on computational evidence of target engagement with the PfDHFR-TS enzyme, this compound is well-suited for use as a starting point in medium-throughput chemistry for antimalarial or kinase inhibitor libraries [3]. Its unambiguous 4-chloro-6-substituted regiochemistry provides a clear synthetic pathway for generating diverse analog sets by displacing the chlorine with various amine or boronate nucleophiles, allowing for rapid hit-to-lead exploration.

Certified High-Purity Building Block for Parallel Medicinal Chemistry

With a certified commercial purity of >=98%, this compound is directly suitable for use in automated parallel synthesis workflows, minimizing the need for pre-purification . This level of purity and reliability is critical for procurement decisions where compound integrity directly impacts library screening outcomes, offering a distinct advantage over lower-purity generic alternatives.

Quote Request

Request a Quote for 4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.